1H,1H-Octylperfluoroisocyanate

Description

1H,1H-Pentadecafluorooctylamine (CAS: 307-29-9) is a perfluorinated amine with the molecular formula C₈H₄F₁₅N and a molecular weight of 399.10 g/mol . Its structure features a fully fluorinated carbon chain except for two hydrogen atoms adjacent to the amine group (-NH₂), making it highly hydrophobic and chemically stable. This compound is also known by synonyms such as 1H,1H-Perfluorooctylamine and (2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl)amine.

Properties

IUPAC Name |

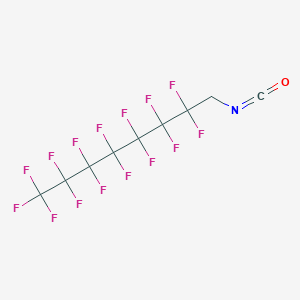

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-8-isocyanatooctane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H2F15NO/c10-3(11,1-25-2-26)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)24/h1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWSACQUCAZNRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H2F15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of 1H,1H-Octylperfluoroisocyanate involves several synthetic routes and reaction conditions. One common method includes the reaction of perfluorooctyl iodide with silver cyanate in the presence of a suitable solvent. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .

Chemical Reactions Analysis

1H,1H-Octylperfluoroisocyanate undergoes various chemical reactions, including substitution and addition reactions. Common reagents used in these reactions include nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with amines can lead to the formation of urea derivatives, while the reaction with alcohols can produce carbamate derivatives .

Scientific Research Applications

1H,1H-Octylperfluoroisocyanate is widely used in scientific research due to its unique chemical properties. In chemistry, it is used as a reagent for the synthesis of various organic compounds. In biology, it is used in the development of biomaterials and drug delivery systems. In medicine, it is used in the synthesis of pharmaceuticals and diagnostic agents. In industry, it is used in the production of coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 1H,1H-Octylperfluoroisocyanate involves its interaction with specific molecular targets and pathways. The compound can react with nucleophiles such as amines and alcohols, leading to the formation of stable derivatives. These reactions can modify the properties of the target molecules, resulting in various biological and chemical effects. The specific pathways involved depend on the application and the target molecules .

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below compares 1H,1H-Pentadecafluorooctylamine with other perfluorinated compounds and isocyanates:

Key Observations:

Functional Group Reactivity: The amine group in 1H,1H-Pentadecafluorooctylamine is less reactive than the isocyanate groups in hexamethylene diisocyanate, which readily form polyurethanes with alcohols .

Fluorination Impact: Perfluorinated chains (C₈F₁₅) in 1H,1H-Pentadecafluorooctylamine and PFOA provide exceptional thermal and chemical stability, unlike non-fluorinated isocyanates such as 1-isocyanatooctadecane .

Hazard Profiles: While 1H,1H-Pentadecafluorooctylamine primarily poses dermal and ocular risks, diisocyanates like hexamethylene diisocyanate are notorious for respiratory sensitization . PFOA’s hazards are systemic, linked to long-term environmental persistence and toxicity to mammals .

Environmental and Regulatory Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.